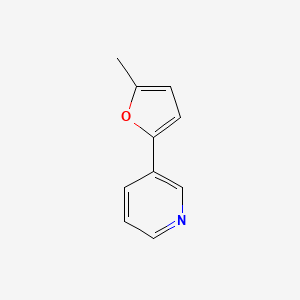

3-(5-Methylfuran-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62642-11-9 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(5-methylfuran-2-yl)pyridine |

InChI |

InChI=1S/C10H9NO/c1-8-4-5-10(12-8)9-3-2-6-11-7-9/h2-7H,1H3 |

InChI Key |

NSSIVCNPMXKXMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methylfuran 2 Yl Pyridine

Direct Approaches to 3-(5-Methylfuran-2-yl)pyridine Synthesis

Direct synthetic routes offer an efficient means to construct the this compound scaffold. These methods often rely on modern catalytic systems to facilitate the formation of the key carbon-carbon bond between the pyridine (B92270) and furan (B31954) rings.

Transition Metal-Catalyzed C-H Activation and Heteroarylation Protocols

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. nih.govias.ac.in These reactions directly couple a C-H bond of one aromatic system with a C-X (where X is a leaving group) or another C-H bond of a second aromatic system. In the context of this compound synthesis, this could involve the direct coupling of a pyridine derivative with 2-methylfuran (B129897).

While specific examples for the direct synthesis of this compound via C-H activation are not extensively documented in the provided results, the general principles of this methodology are well-established. nih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of various polysubstituted furans and for the olefination of arylacetamides. nih.govucl.ac.uk These protocols often utilize a directing group to achieve high regioselectivity. ucl.ac.uk The development of such a protocol for this compound would likely involve the use of a substituted pyridine with a directing group at the 2- or 4-position to facilitate C-H activation at the C-3 position for subsequent coupling with 2-methylfuran.

Cross-Coupling Reactions Involving Pyridine and Furan Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-carbon bonds. The synthesis of this compound can be readily achieved by coupling a functionalized pyridine with a functionalized furan. Common examples include Suzuki, Stille, and Negishi couplings.

A general and widely applicable approach is the Suzuki-Miyaura coupling. This reaction would involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with a 5-methylfuran-2-boronic acid or its corresponding pinacol (B44631) ester. Nickel-catalyzed Suzuki-Miyaura couplings have proven effective for the synthesis of other furan-substituted pyrimidines, highlighting the potential of this method. orgsyn.org

| Coupling Partners | Catalyst/Conditions | Product |

| 3-Halopyridine | 5-Methylfuran-2-boronic acid | Pd or Ni catalyst, base |

| 3-Pyridylboronic acid | 2-Bromo-5-methylfuran (B145496) | Pd or Ni catalyst, base |

Another viable cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. ljmu.ac.uk For the synthesis of this compound, this could entail the reaction of 3-pyridylzinc chloride with 2-bromo-5-methylfuran or 2-iodo-5-methylfuran.

Multi-component Reactions for Direct Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.netchristuniversity.in While a specific MCR for the direct synthesis of this compound is not detailed in the provided search results, the general strategy for pyridine synthesis via MCRs is well-established. researchgate.netresearchgate.net

A hypothetical MCR for this target could involve the condensation of a 1,3-dicarbonyl compound, an enamine or enol ether derived from 2-methylfuran, and an ammonia (B1221849) source. The development of such a reaction would provide a rapid and convergent route to the desired product.

Synthesis via Chemical Transformations of Precursor Compounds

Indirect methods for the synthesis of this compound involve the initial construction of either the furan or the pyridine ring, followed by subsequent chemical modifications to arrive at the final product.

Derivatization Strategies of Furan-Containing Synthons

This approach begins with a pre-formed furan ring, which is then elaborated to include the pyridine moiety. A common starting material for furan derivatization is furfural, which can be obtained from biomass. nih.govrsc.org

One potential route starts with 2-methylfuran. A Vilsmeier-Haack reaction on 2-methylfuran could introduce a formyl group at the 5-position, yielding 5-methyl-2-furaldehyde. researchgate.net This aldehyde can then serve as a key intermediate for the construction of the pyridine ring. For example, condensation of 5-methyl-2-furaldehyde with an appropriate enolate and an ammonia source could lead to the formation of the pyridine ring through a Hantzsch-type pyridine synthesis or a related cyclization reaction.

| Starting Material | Reagents | Intermediate |

| 2-Methylfuran | POCl3, DMF | 5-Methyl-2-furaldehyde |

| 5-Methyl-2-furaldehyde | β-Ketoester, NH4OAc | Dihydropyridine (B1217469) derivative |

Ring-Closing and Annulation Reactions Forming the Pyridine Ring

This strategy focuses on constructing the pyridine ring onto a pre-existing furan scaffold. Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly relevant here.

A plausible approach would involve a furan derivative bearing a suitable side chain that can undergo cyclization to form the pyridine ring. For instance, a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone or ester attached to the furan ring, followed by intramolecular condensation and oxidation, could yield the desired pyridine.

Furthermore, ring-closing metathesis (RCM) could be a powerful tool. A furan derivative bearing two appropriately positioned olefinic tethers could undergo RCM to form a dihydropyridine ring, which could then be oxidized to the aromatic pyridine. While specific examples for this compound are not available, the principles of ring-closing reactions for pyridine synthesis are well-established. researchgate.netnih.gov

Transformations Involving 3-(5-Methylfuran-2-yl)-prop-2-en-1-ones and Related Intermediates

The synthesis of the target compound, this compound, can be effectively achieved through cyclization reactions involving the α,β-unsaturated ketone framework of chalcone-like precursors. The key intermediate, 3-(5-Methylfuran-2-yl)-prop-2-en-1-one, and its derivatives serve as versatile building blocks for constructing the pyridine ring. These transformations typically rely on established methodologies for pyridine synthesis, such as variations of the Hantzsch reaction, where the chalcone (B49325) provides a three-carbon fragment to the nascent heterocyclic ring.

The general strategy involves the reaction of the enone system with a nitrogen source and a compound that can provide the remaining atoms needed to form the six-membered pyridine ring. The α,β-unsaturated ketone moiety in the chalcone acts as a Michael acceptor for a nucleophilic enamine. youtube.com The subsequent reaction cascade, involving intramolecular cyclization and dehydration, leads to a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine product. youtube.com

One common approach involves reacting the chalcone precursor with an enamine or its components, such as a ketone and an ammonia source like ammonium (B1175870) acetate (B1210297). mdpi.com The enamine, which is electron-rich, attacks the electrophilic β-carbon of the chalcone in a conjugate addition. youtube.com This is followed by a cyclization step where the nitrogen atom attacks a carbonyl group, and subsequent elimination of water yields the pyridine ring. youtube.com

Detailed research has demonstrated the feasibility of similar transformations. For instance, the synthesis of substituted pyridines from enaminones (related intermediates to chalcones) and active methylene (B1212753) compounds in the presence of ammonium acetate proceeds under reflux conditions in good yields. mdpi.com The synthesis of the required chalcone precursors, such as 1-aryl-3-(5-methylfuran-2-yl)-prop-2-en-1-ones, is readily accomplished via Claisen-Schmidt or aldol (B89426) condensation reactions between 2-acetyl-5-methylfuran (B71968) and an appropriate aldehyde. researchgate.net

The table below summarizes findings related to the synthesis of the chalcone intermediate.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 2-Acetyl-5-methylfuran | Aryl Aldehyde | KOH / Ethanol (B145695) | Stirred at room temperature | 1-(5'-methylfuran-2'-yl)-3-(aryl)-2-propen-1-one |

| 2-Acetyl-5-methylfuran | 2-Chlorobenzaldehyde | KOH / Ethanol | Stirred at room temperature | 1-(5'-methylfuran-2'-yl)-3-(2"-chlorophenyl)-2-propen-1-one |

| 2-Acetyl-5-methylfuran | 4-Chlorobenzaldehyde | KOH / Ethanol | Stirred at room temperature | 1-(5'-methylfuran-2'-yl)-3-(4"-chlorophenyl)-2-propen-1-one |

| 2-Acetyl-5-methylfuran | 2,4-Dichlorobenzaldehyde | KOH / Ethanol | Stirred at room temperature | 1-(5'-methylfuran-2'-yl)-3-(2",4"-dichlorophenyl)-2-propen-1-one |

The transformation of these chalcones into the corresponding pyridine derivatives follows a general cyclization protocol. The table below outlines a representative reaction pathway based on established methods for pyridine synthesis from enones. mdpi.com

| Chalcone Precursor | Reagents | Solvent | Conditions | Product Type | Reported Yield (Analogous Reactions) mdpi.com |

|---|---|---|---|---|---|

| 1-Aryl-3-(5-methylfuran-2-yl)-prop-2-en-1-one | Active Methylene Compound (e.g., Malononitrile), Ammonium Acetate | Acetic Acid | Reflux, 3 hours | Substituted this compound | 84-90% |

This synthetic route is highly versatile, allowing for the introduction of various substituents onto the pyridine ring depending on the choice of the active methylene compound and the initial chalcone derivative. The reaction proceeds efficiently, providing a reliable method for accessing the this compound scaffold.

Reactivity and Chemical Transformations of 3 5 Methylfuran 2 Yl Pyridine

Reactions at the Pyridine (B92270) Ring

The pyridine ring in 3-(5-Methylfuran-2-yl)pyridine is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reaction patterns, making it less reactive towards electrophiles than benzene (B151609) but susceptible to nucleophilic attack and site-selective functionalization.

Site-Selective Functionalization (e.g., Silylation)

The selective functionalization of specific C-H bonds in pyridine rings is a crucial strategy for synthesizing complex molecules. For 3-substituted pyridines like this compound, iridium-catalyzed borylation and silylation reactions have been noted as effective methods for achieving functionalization at the 3-position, although this can be influenced by the steric and electronic properties of the substituent. nih.gov The development of site-selective reactions often relies on exploiting subtle differences in reactivity between various positions on the ring. nih.gov

Strategies for site-selective C-H functionalization often employ transition metal catalysts. For instance, palladium-catalyzed methods have been developed for the site-selective olefination of quinolines and 3-phenylpyridine (B14346) derivatives using specific bifunctional templates to direct the reaction to the desired position. nih.gov While not directly demonstrated on this compound, these methodologies suggest that functionalization of the pyridine ring could be directed to positions C-2, C-4, or C-6 by selecting the appropriate catalytic system and directing group strategy.

Table 1: Examples of Site-Selective Functionalization on Pyridine Scaffolds

| Reaction Type | Catalyst/Reagent | Position Selectivity | Reference |

|---|---|---|---|

| Borylation/Silylation | Iridium Catalyst | 3-selective | nih.gov |

| Olefination | Palladium Catalyst with Bifunctional Template | meta-selective | nih.gov |

Electrophilic and Nucleophilic Substitution Patterns

The electronic properties of the pyridine ring govern its substitution patterns. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging than for benzene and typically requiring harsh conditions. quora.comquimicaorganica.orglibretexts.org

Electrophilic Substitution: Electrophilic attack on the pyridine ring is disfavored at the C-2, C-4, and C-6 positions because the cationic intermediates would place a positive charge on the electronegative nitrogen atom. quora.comquora.com Consequently, electrophilic substitution on pyridine, when it occurs, preferentially takes place at the C-3 and C-5 positions. quimicaorganica.orglibretexts.org For this compound, the existing furan (B31954) substituent is at the C-3 position, which is one of the more favorable sites for electrophilic attack. Further electrophilic substitution would likely be directed to the C-5 position, the other meta position relative to the nitrogen.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. quora.comquimicaorganica.org Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate. quora.com For a nucleophilic substitution reaction to occur on this compound, a good leaving group would need to be present at one of the activated positions (C-2, C-4, or C-6). Nucleophilic attack at the C-3 or C-5 positions is significantly slower as it does not allow for this stabilization. quimicaorganica.org

Reactions at the Furan Ring

The furan ring is an electron-rich heterocycle, making it prone to electrophilic attack and oxidation. Its reactivity can be harnessed for various synthetic transformations, including dearomatization and ring-opening reactions.

Oxidative Furan Dearomatization and Subsequent Cyclization Reactions

The furan moiety can undergo oxidative dearomatization to generate highly reactive intermediates that can participate in subsequent cyclization reactions. This strategy is a powerful tool for constructing complex polycyclic structures. researchgate.netrsc.org For example, a process has been developed for the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to the formation of a 2-ene-1,4,7-trione intermediate. This intermediate can then undergo an unusual cyclization related to the Paal–Knorr synthesis to form a new, highly functionalized furan ring. nih.gov

Electrochemical methods have also been employed for the oxidative dearomatization of 2-arylthiophenes, a related sulfur-containing heterocycle, suggesting that similar green and sustainable approaches could be applicable to 2-arylfurans like this compound. rsc.org These reactions often proceed through the formation of a radical cation, followed by nucleophilic attack to yield dearomatized products.

Reactions Involving Furan Ring Opening or Rearomatization

The furan ring can be opened under various conditions to yield valuable acyclic compounds. For instance, the Weitz-Scheffer epoxidation of furan-containing chalcone (B49325) analogues, followed by treatment with hydrazine, can lead to the opening of the epoxide ring and subsequent formation of hydroxypyrazolines. researchgate.net Other nucleophiles can also induce the ring opening of functionalized dihydrofurans. researchgate.net

A highly efficient method for the synthesis of 2,5-dicarbonyl-3-ene-phosphates has been reported, which proceeds via the FeCl3-catalyzed ring opening of furan with dialkyl phosphonates. rsc.org This demonstrates the utility of furan ring-opening reactions in synthesizing diverse functionalized molecules. In some cases, a sequence of reactions can lead to a rearomatization step, as seen in the acid-catalyzed transformation of certain ene-diones back into a furan structure. nih.gov

Reactions Involving Both Heterocyclic Moieties

Tandem reactions that engage both the pyridine and furan rings in a single synthetic sequence offer an efficient pathway to complex molecular architectures. These reactions often rely on the unique reactivity of each heterocyclic component to orchestrate a cascade of bond-forming events.

An example of such a transformation is the tandem Ugi/intramolecular Diels-Alder reaction. In a study using 3-(furan-2-yl)acrylaldehyde, a four-component Ugi reaction was followed by a spontaneous intramolecular Diels-Alder reaction involving the furan ring as the diene. This sequence led to the formation of complex furo[2,3-f]isoindole derivatives in a one-pot process. nih.gov This type of reaction highlights how the furan moiety of a molecule like this compound could act as a diene in cycloaddition reactions, with the nature of the substituent on the pyridine ring influencing the dienophile part of the molecule.

Another relevant example involves the synthesis of trans-2,3-dihydrofurans through a tandem reaction assisted by a pyridinium (B92312) ylide. acs.orgnih.govresearchgate.net In this process, a pyridinium ylide, generated in situ, reacts with an enone in a conjugate addition, followed by an intramolecular O-cyclization to form the dihydrofuran ring. organic-chemistry.org This demonstrates a cooperative role where the pyridine acts as a catalyst or a key reactive intermediate in a transformation that constructs a furan-containing ring system.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| Furan |

| Quinolines |

| 3-Phenylpyridine |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones |

| 2-Arylthiophenes |

| Hydrazine |

| Hydroxypyrazolines |

| 2,5-Dicarbonyl-3-ene-phosphates |

| Dialkyl phosphonates |

| 3-(Furan-2-yl)acrylaldehyde |

| Furo[2,3-f]isoindole |

| trans-2,3-Dihydrofurans |

Formation of Carbon–Carbon and Carbon–Heteroatom Bonds

The dual heterocyclic nature of this compound, containing both an electron-deficient pyridine ring and an electron-rich furan ring, provides a versatile platform for the construction of new carbon-carbon (C-C) and carbon-heteroatom bonds. The reactivity at different positions on both rings can be exploited to build complex molecular architectures through various synthetic methodologies, most notably through metal-catalyzed cross-coupling reactions and condensation pathways.

Research into the reactivity of this scaffold often involves derivatization to introduce functional groups amenable to bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent for forming C-C bonds with pyridine-containing compounds. nih.govqualitas1998.netmdpi.com These reactions typically involve the coupling of a halogenated pyridine derivative with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps. youtube.com While specific studies on this compound itself are not extensively detailed in this context, the reactivity of analogous bromo-pyridine derivatives serves as a strong indicator of its potential. For instance, the Suzuki cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids has been shown to proceed efficiently, yielding novel pyridine derivatives. mdpi.com This suggests that a halogenated this compound could similarly act as a substrate for creating new biaryl structures.

Another significant strategy for C-C bond formation is through condensation reactions. A notable example is the synthesis of 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine, a more complex derivative. mdpi.comresearchgate.net This compound is prepared via a one-step condensation reaction of 5-methylfurfural (B50972) (a biomass-derived aldehyde) and 2-acetylpyridine (B122185) in the presence of a base. mdpi.comresearchgate.net This transformation builds a new pyridine ring, linking two existing pyridine units through carbon-carbon bonds.

The resulting terpyridine derivative demonstrates the formation of carbon-heteroatom bonds through its ability to act as a chelating ligand for metal ions. mdpi.comresearchgate.net Such N-ligands form stable complexes with a wide range of metals, a process central to the development of new catalysts. researchgate.net The synthesized 4′-(5-methylfuran-2-yl)-2,2′:6′,2″-terpyridine was successfully employed as a ligand in a nickel-catalyzed dimerization of benzyl (B1604629) bromide, showcasing its utility in facilitating further C-C bond formation. mdpi.comresearchgate.net

The furan moiety also offers pathways for chemical transformation. While the furan core is an integral part of many natural products, its reactivity can be harnessed for synthetic purposes. nih.gov For example, related furan-containing compounds can undergo oxidative dearomatization followed by cyclization, leading to highly functionalized products. nih.gov Furthermore, the furan ring in biomass-derived molecules can undergo catalytic rearrangement to form cyclopentanone (B42830) derivatives, a process involving the breaking of a C-O bond and the formation of a new C-C bond. nih.gov

The table below summarizes the key reaction types for forming new bonds with the this compound scaffold and its analogs.

| Reaction Type | Reactants | Product Type | Bond Formed | Catalyst/Reagent |

| Suzuki-Miyaura Coupling | Halogenated Pyridine, Arylboronic Acid | Biaryl Compound | C-C | Pd(PPh₃)₄, K₃PO₄ |

| Kröhnke Condensation | 5-Methylfurfural, 2-Acetylpyridine | Terpyridine | C-C | KOH, NH₃ |

| Metal Complexation | Terpyridine Ligand, Metal Salt | Metal-Ligand Complex | C-N (coordination) | Nickel catalyst |

| Catalytic Dimerization | Benzyl Bromide | 1,2-Diphenylethane | C-C | Nickel-Terpyridine Complex |

These examples highlight the synthetic versatility of the this compound core structure, enabling the formation of diverse and complex molecules through the strategic creation of new carbon-carbon and carbon-heteroatom bonds.

An in-depth analysis of the chemical compound this compound reveals a scaffold with significant potential for the development of complex molecular architectures. This article focuses on the synthesis and characterization of its derivatives and analogs, exploring functionalization strategies and the construction of fused ring systems.

Synthesis and Characterization of Derivatives and Analogs of 3 5 Methylfuran 2 Yl Pyridine

Chalcone (B49325) Derivatives and Related Structures

Chalcone derivatives, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are significant synthetic intermediates and have been the subject of extensive research. The synthesis of chalcones containing both pyridine (B92270) and 5-methylfuran moieties typically employs the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetyl-substituted heterocycle with an aromatic aldehyde.

To generate chalcones with pyridyl and methylfuryl groups, two primary pathways can be utilized:

The condensation of 3-acetylpyridine (B27631) with 5-methylfuran-2-carbaldehyde.

The condensation of 2-acetyl-5-methylfuran (B71968) with pyridine-3-carbaldehyde.

The general procedure involves stirring equimolar amounts of the ketone and aldehyde in a solvent such as ethanol (B145695) or methanol. nih.govnih.gov A base, commonly an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to catalyze the aldol (B89426) condensation. nih.govnih.govencyclopedia.pub The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to 24 hours. nih.govnih.gov The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting chalcone product often precipitates from the reaction mixture upon the addition of cold water and can be purified by filtration and recrystallization from a suitable solvent like ethanol. nih.govresearchgate.net

The synthesized chalcones are characterized by various analytical techniques to confirm their structure. These methods include determining the melting point and utilizing spectroscopic analyses such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.govbamu.ac.in

The IR spectra of these chalcones show characteristic absorption bands for the carbonyl group (C=O) of the α,β-unsaturated ketone, typically in the range of 1650-1690 cm⁻¹. nih.govresearchgate.netbamu.ac.in The ¹H NMR spectra are particularly useful for confirming the trans configuration of the enone's olefinic protons, which appear as doublets with a large coupling constant (J ≈ 16 Hz). researchgate.net

Detailed research findings for representative chalcone structures are presented in the tables below.

Table 1: Synthesized Chalcone Derivatives of 3-(5-Methylfuran-2-yl)pyridine and Related Structures

| Compound Name | Molecular Formula | Reactants | Synthesis Method | Yield (%) | Physical Appearance |

| (E)-1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | C₁₄H₁₁ClO₂ | 1-(4-Chlorophenyl)ethanone + 5-Methylfuran-2-carbaldehyde | Claisen-Schmidt Condensation | - | - |

| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | C₁₃H₁₀O₂ | Acetophenone + Furfural | Claisen-Schmidt Condensation | 82% | Yellow Solid |

| (E)-1-(3-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | C₁₅H₁₃NO₂ | 1-(3-Methoxyphenyl)ethanone + Pyridine-2-carbaldehyde | Claisen-Schmidt Condensation | 55% | Orange Powder |

Data sourced from multiple studies for comparative purposes. nih.govresearchgate.netresearchgate.net

Table 2: Characterization Data for Synthesized Chalcone Derivatives

| Compound Name | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec. (m/z) |

| (E)-1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | - | - | Characterized by FT-IR, FT-Raman, and UV-Vis spectroscopy. researchgate.net | - |

| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | 38 - 40 | 1658 (C=O) | 8.04 (2H, dd), 7.61 (1H, d), 7.58 (1H, tt), 7.52 (1H, d) researchgate.net | - |

| (E)-1-(3-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 143 | 1690 (C=O) | - | 239 (M⁺) nih.gov |

Spectral data provides key evidence for the structural confirmation of the synthesized compounds. nih.govresearchgate.netresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete picture of the atomic connectivity within 3-(5-Methylfuran-2-yl)pyridine can be assembled.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings, as well as the aliphatic methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom, resulting in a signal at the lowest field. researchgate.net The furan ring protons also resonate in the aromatic region, but generally at a slightly higher field compared to pyridine protons. chemicalbook.com The methyl group attached to the furan ring gives a characteristic singlet signal in the aliphatic region (around δ 2.4 ppm). researchgate.net

Analysis of data from structurally similar compounds, such as 4′-(5-methylfuran-2-yl)-2,2′:6′,2″-terpyridine, helps in the assignment of these resonances. researchgate.net The expected chemical shifts and multiplicities for the protons of this compound are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.8 - 9.0 | Doublet (d) or Singlet (s) |

| Pyridine H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) |

| Pyridine H-5 | 7.3 - 7.5 | Doublet of Doublets (dd) |

| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) |

| Furan H-3 | 6.7 - 6.9 | Doublet (d) |

| Furan H-4 | 6.1 - 6.3 | Doublet (d) |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) |

Note: Predicted values are based on analysis of similar structures and general NMR principles. researchgate.netchemicalbook.comresearchgate.netorgchemboulder.com

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound generates a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Aromatic carbons, such as those in the pyridine and furan rings, typically resonate in the range of δ 100-160 ppm. libretexts.orgwisc.edu The carbons directly attached to the electronegative nitrogen and oxygen atoms (C2 and C6 of pyridine; C2 and C5 of furan) are expected to appear at lower fields (higher δ values). libretexts.orgtestbook.com Specifically, pyridine carbons resonate at approximately δ 150 (C2), 124 (C3), and 136 (C4) ppm. testbook.com The single aliphatic carbon of the methyl group will appear at a much higher field, typically around δ 14 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 125 - 129 |

| Pyridine C-4 | 133 - 137 |

| Pyridine C-5 | 122 - 125 |

| Pyridine C-6 | 146 - 150 |

| Furan C-2 | 150 - 154 |

| Furan C-3 | 110 - 114 |

| Furan C-4 | 107 - 111 |

| Furan C-5 | 153 - 157 |

| Methyl (-CH₃) | 13 - 15 |

Note: Predicted values are based on analysis of similar structures. researchgate.netlibretexts.orgtestbook.com

To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and furan rings, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and between the protons on the furan ring (H-3 with H-4). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. nih.gov This allows for the definitive assignment of each carbon signal based on the already-known proton assignments. For example, the methyl proton signal would correlate with the methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu HMBC is critical for establishing the connectivity between different parts of the molecule. Key correlations would include those between the furan protons and the pyridine carbons (and vice versa) through the C-C bond linking the two rings, as well as correlations from the methyl protons to the C-5 and C-4 carbons of the furan ring, confirming its position. science.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound (C₁₀H₉NO), the calculated exact mass is 171.068414 amu. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, nitrogen-containing heterocyclic compounds. polyu.edu.hk In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 172.1.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing valuable structural information. nih.gov The fragmentation pathways are influenced by the most stable carbocations and neutral losses. Plausible fragmentation for this compound could involve:

Cleavage of the bond between the two rings.

Fragmentations within the furan ring, such as the loss of carbon monoxide (CO) or a methyl radical (•CH₃). researchgate.net

Characteristic fragmentation of the pyridine ring. nih.govnih.gov

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of the compound. nih.gov

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The C-H bonds on both the pyridine and furan rings are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the furan ring will display characteristic C-H stretching absorptions between 2960 and 2850 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan and pyridine rings, as well as the carbon-nitrogen double bond in the pyridine ring, typically appear in the 1600-1400 cm⁻¹ range. libretexts.org Specifically, in-ring C-C stretching in aromatic compounds is often observed between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

Furan C-O-C Stretching: The furan ring's carbon-oxygen-carbon ether linkage gives rise to a characteristic stretching vibration.

Methyl C-H Bending: The methyl group also exhibits bending vibrations, which are typically observed around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking). libretexts.org

C-H Out-of-Plane Bending: These vibrations, occurring in the 900-675 cm⁻¹ region, can provide information about the substitution pattern of the aromatic rings. libretexts.org

The precise positions of these bands can be influenced by the electronic interactions between the furan and pyridine rings.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Methyl) | Stretching | 2960-2850 |

| C=C and C=N (Aromatic Rings) | Stretching | 1600-1400 |

| Furan C-O-C | Stretching | Not specified in search results |

| Methyl C-H | Bending | 1470-1450 and 1370-1350 |

| Aromatic C-H | Out-of-Plane Bending | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The conjugated system of this compound, which extends across both the furan and pyridine rings, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions observed are typically π → π* and n → π* transitions. researchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally the most intense. researchgate.net The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are usually weaker.

Table 2: Expected UV-Vis Absorption for this compound

| Type of Transition | Chromophore | Expected Absorption Region (nm) |

| π → π | Conjugated furan and pyridine rings | 250-390 |

| n → π | Nitrogen and oxygen heteroatoms | 250-390 |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) present in a compound. This analysis provides an empirical formula, which can then be compared to the theoretical composition calculated from the proposed molecular formula to verify the compound's purity and identity.

For this compound, the molecular formula is C₁₀H₉NO. The expected elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental determination of the elemental composition that closely matches these theoretical values provides strong evidence for the correct structure and purity of the synthesized compound. This technique has been used to characterize newly synthesized compounds containing pyridine and furan rings. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 75.45 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.81 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.05 |

| Total | 159.20 | 100.00 |

Computational and Theoretical Investigations of 3 5 Methylfuran 2 Yl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized organic molecules like 3-(5-Methylfuran-2-yl)pyridine.

DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. These calculations provide precise values for bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. For this compound, a key geometric parameter is the dihedral angle between the pyridine (B92270) and furan (B31954) rings, which influences the degree of conjugation between the two aromatic systems.

Table 1: Calculated Global Reactivity Descriptors Note: The following table is a representative example of data that would be generated from DFT calculations and is not based on actual reported values for this compound due to the absence of specific literature.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.50 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.50 |

| Softness | S | 1 / η | 0.40 |

| Electrophilicity Index | ω | μ2 / 2η | 2.45 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. nih.gov

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netmdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. researchgate.netrsc.org The nature of these transitions, such as π → π* or n → π*, can also be elucidated.

Table 2: Predicted Spectroscopic Data Note: This table presents hypothetical data for illustrative purposes.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| Methyl Protons | δ 2.3 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| Methyl Carbon | δ 14 ppm | |

| UV-Vis | λmax | 285 nm |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in understanding how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For the synthesis of this compound and its derivatives, computational studies can be used to explore different synthetic routes, predict the feasibility of a reaction, and understand the factors that control regioselectivity and stereoselectivity. pku.edu.cn For instance, in cycloaddition reactions, the preference for a particular pathway can be rationalized by comparing the activation energies of competing transition states. pku.edu.cn

Conformational Analysis and Intermolecular Interactions

Molecules can often exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. For this compound, the rotation around the single bond connecting the furan and pyridine rings is a key conformational feature. Computational methods can be used to generate a potential energy surface by systematically varying this dihedral angle, revealing the most stable conformations. nii.ac.jpresearchgate.net

Furthermore, understanding the intermolecular interactions is crucial for predicting the properties of the compound in the solid state, such as its crystal packing and melting point. Non-covalent interactions, such as hydrogen bonds and van der Waals forces, can be studied using computational methods. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in a crystal lattice. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO can also provide insights into the regioselectivity of chemical reactions. For example, in an electrophilic attack, the reaction is likely to occur at the atomic site where the HOMO has the largest coefficient. Conversely, for a nucleophilic attack, the reaction will favor the site where the LUMO is localized.

Table 3: Frontier Molecular Orbital Properties Note: This table is a representative example and is not based on published data for the specific compound.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.00 | Pyridine Ring |

| HOMO | -6.00 | Furan Ring |

| HOMO-LUMO Gap | 5.00 | - |

Applications in Chemical Science and Advanced Materials

Ligand Design in Coordination Chemistry and Catalysis

The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the furan (B31954) ring allows 3-(5-Methylfuran-2-yl)pyridine to act as an effective bidentate ligand, capable of coordinating with a variety of metal centers. This characteristic is fundamental to its use in the design of catalysts.

Synthesis and Characterization of Metal Complexes

A notable example of a metal complex derived from a similar pyridine-furan structure is 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine, which has been synthesized from the biomass-derived 5-methylfurfural (B50972). researchgate.netmdpi.com This terpyridine ligand has been fully characterized using 1H and 13C-NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry (HR-MS). researchgate.netmdpi.com The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt, followed by purification and detailed characterization to confirm the structure and coordination mode. pvpcollegepatoda.orgnih.gov While pyridine is a common ligand in transition metal complexes, the inclusion of the furan moiety introduces unique electronic and steric properties to the resulting metal complexes. researchgate.net

Development of Chemical Sensors and Probes

The inherent photophysical properties and chelation capabilities of molecules containing both furan and pyridine moieties make them promising candidates for the development of chemical sensors.

Fluorescent Chemosensors for Selective Ion Detection (e.g., Metal Ions)

Furan-based Schiff bases have been developed as fluorescent chemosensors for the selective detection of metal ions. chemisgroup.us For example, a sensor combining julolidine (B1585534) and furan groups demonstrated selective fluorescence enhancement for Zn2+ ions over a range of other metal ions. researchgate.net Similarly, other furan-containing fluorescent probes have been designed for the detection of ions like Al3+. chemisgroup.us The sensing mechanism often involves a "turn-on" fluorescence response upon complexation with the target ion. This is attributed to processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways. nih.gov The development of such sensors is a significant area of research due to the importance of detecting metal ions in biological and environmental systems. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for 3-(5-methylfuran-2-yl)pyridine and its derivatives is a key area of future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future efforts will likely focus on "green" chemistry principles to create more sustainable processes.

One promising approach involves the use of biomass-derived starting materials. For instance, 5-methylfurfural (B50972), which can be obtained from renewable biomass, serves as a key precursor for the furan (B31954) component of the target molecule. researchgate.net Research into one-pot syntheses from readily available, bio-based feedstocks like 2-acetylpyridine (B122185) and 5-methylfurfural is a significant step towards greener synthetic pathways. researchgate.net

Furthermore, the application of eco-friendly technologies such as microwave and ultrasound irradiation can significantly reduce reaction times and increase product yields, minimizing energy consumption and waste. nih.govnih.gov The use of solid acid catalysts, like Amberlyst® 15, which can be regenerated and reused, also presents a sustainable alternative to traditional mineral acids in the synthesis of furan-containing compounds. researchgate.net The development of biphasic systems using deep eutectic solvents (DES) and green extraction solvents like ethyl acetate (B1210297) offers another avenue for creating more sustainable and efficient synthetic processes. rsc.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of a pyridine (B92270) and a furan ring in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on elucidating the full extent of its chemical behavior and discovering novel transformation pathways.

The furan moiety, for example, can undergo a variety of reactions. One area of interest is the hydrolysis of the 2,5-dialkylfuran to a 2,5-dione under acidic conditions. nih.gov This transformation can be utilized in proximity-induced ligation reactions, which are valuable for creating stable adducts under physiological conditions without the need for external stimuli. nih.gov This opens up possibilities for applications in bioconjugation and the development of self-assembling systems. nih.gov

The pyridine ring, on the other hand, is known for its ability to coordinate with metal ions. This property can be exploited to create novel organometallic complexes with unique catalytic or material properties. The exploration of cascade-type reactions catalyzed by solid acids could also lead to the efficient synthesis of more complex molecules derived from this compound. researchgate.net

Advanced Computational Design of Functional Derivatives

Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of functional molecules. researchgate.netorientjchem.orgresearchgate.net In the context of this compound, these methods can be employed to design novel derivatives with tailored properties for specific applications.

Molecular docking studies, for instance, can predict the binding affinity of designed analogs to biological targets, such as enzymes or receptors. nih.govmdpi.com This approach is particularly valuable in drug discovery for identifying potential therapeutic agents. By modeling the interactions between a ligand and its target protein, researchers can rationally design modifications to the parent structure to enhance its activity and selectivity. nih.gov

Computational methods can also be used to predict the physicochemical properties of new derivatives, such as their solubility, stability, and electronic properties. This information is crucial for guiding synthetic efforts and selecting the most promising candidates for experimental validation. The use of advanced computational techniques can significantly reduce the time and cost associated with the development of new functional materials and bioactive compounds based on the this compound scaffold.

Investigation of Materials Science Applications and Properties

The unique structural features of this compound make it an attractive building block for the development of new materials with novel properties. The combination of the electron-rich furan ring and the electron-deficient pyridine ring can lead to interesting electronic and photophysical properties.

One area of exploration is the synthesis of polymers incorporating the this compound unit. The polymerization of furan and pyridine derivatives under pressure has been shown to produce nanothreads, which are one-dimensional polymers with a diamond-like structure. chemrxiv.org The incorporation of the this compound moiety into such polymers could lead to materials with unique mechanical and electronic properties.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of creating novel organometallic complexes and metal-organic frameworks (MOFs). researchgate.net These materials have a wide range of potential applications, including catalysis, gas storage, and sensing. researchgate.net The synthesis of polyesters from furan-based monomers derived from renewable resources is another promising avenue for creating sustainable materials. researchgate.net

Q & A

Q. Table 1: Reaction Conditions for Precursor Synthesis

| Component | Specification | Impact on Yield |

|---|---|---|

| Solvent | Ethanol vs. DMF | Ethanol reduces side reactions |

| Catalyst | Piperidine (0.5–1.0%) | Higher loading accelerates kinetics |

| Temperature | Room temperature | Prevents thermal degradation |

How can researchers resolve contradictions in reported yields of this compound derivatives?

Advanced

Discrepancies in yields often arise from divergent reaction pathways or byproduct formation. For example, competing cyclization pathways during the synthesis of triazolo[1,5-a]pyridine derivatives (from this compound intermediates) can lead to varying product distributions . To address this:

- Analytical Tools : Use HPLC-MS to monitor intermediate stability.

- Kinetic Studies : Vary reaction time and temperature to identify optimal windows.

- Byproduct Characterization : Employ NMR and X-ray crystallography (via SHELXL ) to identify impurities.

What advanced structural characterization techniques are recommended for this compound derivatives?

Basic

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . For amorphous or poorly crystalline samples, dynamic NMR can resolve conformational dynamics, while DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties.

Q. Advanced

- High-Resolution MS : Confirms molecular ion peaks and fragmentation patterns.

- Synchrotron XRD : Resolves weak scattering signals in complex polymorphs.

How can the biological activity of this compound derivatives be systematically evaluated?

Advanced

Derivatives such as thiazolo[3,2-a]pyrimidines and oxadiazoles have shown antimicrobial and anticancer potential . Methodologies include:

- In Vitro Assays :

- Antimicrobial : MIC tests against S. aureus and E. coli.

- Anticancer : MTT assays on HeLa or MCF-7 cell lines.

- Mechanistic Studies :

- Enzyme Inhibition : Docking studies (AutoDock Vina) with target proteins (e.g., DHFR for antifolates).

- ROS Detection : Flow cytometry with DCFH-DA probes.

Q. Table 2: Representative Bioactivity Data

| Derivative | IC₅₀ (μM, MCF-7) | MIC (μg/mL, E. coli) |

|---|---|---|

| Thiazolo[3,2-a]pyrimidine | 12.3 ± 1.2 | 25.0 ± 2.1 |

| Oxadiazole | 8.7 ± 0.9 | 18.5 ± 1.8 |

What strategies improve the stability of this compound in aqueous media for pharmacological studies?

Advanced

The compound’s furan ring is prone to hydrolysis under acidic/basic conditions. Stabilization approaches include:

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., tert-butyl carbamate derivatives ).

- Nanoencapsulation : Use PLGA nanoparticles to enhance bioavailability.

- pH Adjustment : Buffer solutions (pH 6.5–7.5) minimize degradation.

How can computational methods aid in designing novel this compound analogs?

Q. Advanced

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity.

- MD Simulations : Assess binding stability to targets (e.g., 100 ns trajectories on GROMACS).

- ADMET Prediction : Use SwissADME to optimize logP (<3) and BBB permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.